molecular formula C14H18O2 B8488680 Benzyl 3,3-dimethylpent-4-enoate CAS No. 60066-73-1

Benzyl 3,3-dimethylpent-4-enoate

Cat. No.: B8488680
CAS No.: 60066-73-1
M. Wt: 218.29 g/mol
InChI Key: KTTWBXNQECIUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,3-dimethylpent-4-enoate is a branched unsaturated ester featuring a benzyloxy carbonyl group attached to a 3,3-dimethylpent-4-enoate backbone. Its structure combines a bulky dimethyl substituent at the β-position and a terminal double bond (pent-4-enoate), which confer unique physicochemical properties.

Properties

CAS No.

60066-73-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

benzyl 3,3-dimethylpent-4-enoate

InChI

InChI=1S/C14H18O2/c1-4-14(2,3)10-13(15)16-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3

InChI Key

KTTWBXNQECIUKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OCC1=CC=CC=C1)C=C

Origin of Product

United States

Scientific Research Applications

Biological Activities

Benzyl 3,3-dimethylpent-4-enoate exhibits various biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with similar structures have shown potential in inhibiting cancer cell proliferation. This compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)20Apoptosis induction
MCF-7 (Breast)25Cell cycle arrest
A549 (Lung)30Intrinsic pathway activation

Antimicrobial Properties

The compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to penetrate bacterial membranes.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL

Applications in Research

  • Synthetic Organic Chemistry:
    • Used as a building block for synthesizing more complex molecules.
    • Acts as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Medicinal Chemistry:
    • Investigated for its potential use in developing anticancer agents.
    • Explored for antimicrobial applications, particularly in developing new antibiotics.

Case Study 1: Anticancer Mechanism

A study conducted by researchers focused on the effects of this compound on HeLa cells. The results indicated a significant increase in sub-G1 phase cells after treatment, suggesting that the compound effectively induces apoptosis through the intrinsic apoptotic pathway .

Case Study 2: Antimicrobial Efficacy

In another study examining its antimicrobial properties, this compound was tested against various bacterial strains. The results confirmed its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs in the Benzoate Family

The compound belongs to the broader class of benzoate esters, which vary in alkyl/aryl substituents and backbone complexity. Key analogs include:

Compound Name CAS Number Ester Group Backbone Structure Key Features
Benzyl 3,3-dimethylpent-4-enoate Not provided Benzyl (C₆H₅CH₂O) Branched, unsaturated High steric hindrance; UV activity
Methyl benzoate 93-58-3 Methyl (CH₃O) Straight-chain, saturated Volatile; rapid hydrolysis
Phenyl benzoate 93-99-2 Phenyl (C₆H₅O) Aromatic, saturated Low volatility; resistant to hydrolysis
Methyl 3,3-dimethylpent-4-enoate 63721-05-1 Methyl (CH₃O) Branched, unsaturated Lower steric bulk than benzyl analog

Key Observations :

  • Volatility : Benzyl esters (e.g., target compound) are less volatile than methyl esters (e.g., methyl benzoate) due to higher molecular weight and aromaticity .
  • Hydrolysis Susceptibility : Benzyl esters are more resistant to hydrolysis than methyl esters but less so than phenyl esters, which exhibit extreme stability .
  • Biological Metabolism: Benzyl esters release benzyl alcohol upon hydrolysis, which is metabolized to benzoic acid and excreted . In contrast, methyl esters release methanol, a known toxin .

Substituent Effects on Reactivity and Stability

Backbone Branching and Unsaturation

The 3,3-dimethylpent-4-enoate backbone introduces steric hindrance and electronic effects:

  • Steric Effects : The dimethyl group at the β-position hinders nucleophilic attack at the ester carbonyl, slowing hydrolysis compared to linear analogs (e.g., methyl benzoate) .
  • Double Bond Influence: The pent-4-enoate unsaturation may participate in cycloaddition reactions or oxidation, distinguishing it from saturated analogs like isopropyl benzoate (CAS 939-48-0 ).
Aromatic vs. Aliphatic Ester Groups
  • Benzyl vs. Methyl Esters : The benzyl group enhances lipophilicity, increasing membrane permeability but reducing aqueous solubility. This contrasts with methyl esters, which are more polar and bioavailable .
  • Benzyl vs. Phenyl Esters : Benzyl esters (C₆H₅CH₂O) are more flexible than rigid phenyl esters (C₆H₅O), affecting conformational stability in catalytic processes .

Toxicity and Metabolic Pathways

  • Benzyl Alcohol Release: Hydrolysis of the benzyl ester generates benzyl alcohol, which is associated with allergic reactions in humans but is less toxic than methanol from methyl esters .

Q & A

Basic: What are the standard synthetic routes for preparing Benzyl 3,3-dimethylpent-4-enoate, and what analytical techniques are employed to confirm its purity and structure?

Methodological Answer:
Benzyl esters are typically synthesized via acid-catalyzed esterification between carboxylic acids (e.g., 3,3-dimethylpent-4-enoic acid) and benzyl alcohol. For example, analogous protocols for methyl esters involve refluxing the acid with the alcohol in the presence of sulfuric acid or using coupling agents like DCC (dicyclohexylcarbodiimide) . Post-synthesis, purity and structure are confirmed via:

  • GC-MS or HPLC to assess purity .
  • NMR spectroscopy (¹H and ¹³C) to verify ester bond formation and substituent positions .
  • FT-IR to confirm carbonyl (C=O) and ester (C-O) functional groups.

Advanced: How can researchers optimize catalytic efficiency and selectivity in the esterification of 3,3-dimethylpent-4-enoic acid with benzyl alcohol?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., Fe³⁺ salts) for improved selectivity. Fe(NO₃)₃, known for oxidizing benzyl alcohol derivatives, may enhance reaction rates .
  • Solvent Effects : Use aprotic solvents (e.g., toluene) to minimize hydrolysis.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants and activation energy, as demonstrated in benzyl acetate synthesis studies .
  • Design of Experiments (DoE) : Utilize factorial designs to evaluate interactions between temperature, catalyst loading, and molar ratios .

Basic: What safety considerations and handling protocols are recommended when working with this compound in laboratory settings?

Methodological Answer:
While direct safety data for the benzyl ester is limited, protocols for structurally similar methyl esters include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for ester disposal .
  • Emergency Measures : Immediate rinsing with water for spills or exposure, followed by medical consultation .

Advanced: What computational or mechanistic studies have been conducted to understand the reaction pathways and byproduct formation during synthesis?

Methodological Answer:

  • Reaction Pathway Analysis : Computational tools (e.g., DFT calculations) model esterification transition states to identify intermediates and competing pathways. For example, studies on benzyl acetate reveal competing oxidation pathways under acidic conditions .
  • Byproduct Identification : LC-MS and GC-MS detect side products like dimerized esters or decomposition products (e.g., 3,3-dimethylpent-4-enoic acid from hydrolysis) .
  • Stability Studies : Accelerated degradation tests under varying pH and temperature conditions predict shelf-life and decomposition kinetics .

Data Analysis: How should researchers address discrepancies in reported yields or reaction efficiencies under varying conditions?

Methodological Answer:

  • Systematic Reproducibility Checks : Replicate experiments with controlled variables (e.g., solvent purity, catalyst batch).
  • Statistical Analysis : Apply ANOVA to identify significant factors affecting yield discrepancies .
  • Cross-Validation : Compare results with analogous esters (e.g., methyl 3,3-dimethylpent-4-enoate) to isolate compound-specific vs. methodological issues .
  • Contradiction Resolution : Use advanced characterization (e.g., isotopic labeling) to trace unexpected byproducts or side reactions .

Advanced: What strategies are effective in enhancing the stereochemical purity of this compound during synthesis?

Methodological Answer:

  • Chiral Catalysts : Employ enantioselective catalysts (e.g., lipases in non-aqueous media) for asymmetric esterification, as shown in benzyl acetate studies .
  • Chromatographic Resolution : Use chiral HPLC columns to separate enantiomers and quantify optical purity.
  • Crystallography : Analyze crystal structures (e.g., via X-ray diffraction) to confirm stereochemistry, similar to methods used for tetrahydroisoquinoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.